5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c9-8(7(11)12)1-5-3-10-4-6(5)2-8/h5-6,10H,1-4,9H2,(H,11,12) |
InChI Key |
URRKGMKSNCGZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2CC1(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Characteristics and Molecular Information
| Parameter | Value |
|---|---|
| Molecular Formula | C8H14N2O2 (free acid); C8H16Cl2N2O2 (dihydrochloride salt) |
| Molecular Weight | 170.21 g/mol (free acid); 243.13 g/mol (dihydrochloride) |
| IUPAC Name | 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |
| CAS Number | Not explicitly available in public databases |
| Structural Features | Hexahydrocyclopenta[c]pyrrole fused bicyclic system with amino and carboxyl groups at position 5 |
The compound is often isolated or handled as its dihydrochloride salt for stability and solubility reasons.
Preparation Methods
General Synthetic Strategy
The synthesis of 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid typically involves:
- Construction of the cyclopenta[c]pyrrole bicyclic ring system.
- Introduction of the amino group at the 5-position.
- Installation of the carboxylic acid functionality at the same carbon.
- Control of stereochemistry to obtain the hexahydro (partially saturated) bicyclic system.
Due to the complexity of the fused bicyclic ring, multistep organic synthesis is required, often starting from simpler cyclic precursors.
Key Synthetic Routes
Cyclopentadiene-Based Diels-Alder Approach
One common approach begins with cyclopentadiene , which undergoes a Diels-Alder reaction with suitable dienophiles to form bicyclic intermediates. For example, cyclopentadiene reacts with ethyl vinyl ether to yield an intermediate bicyclic ether, which can be further transformed into the target compound through functional group manipulations such as hydroboration-oxidation and amination steps.
- Step 1: Diels-Alder reaction of cyclopentadiene with ethyl vinyl ether.
- Step 2: Hydroboration-oxidation to introduce hydroxyl groups.
- Step 3: Conversion of hydroxyl groups to amino and carboxyl functionalities via substitution and oxidation reactions.
This route yields the hexahydrocyclopenta[c]pyrrole scaffold with the desired functional groups, although overall yields can be moderate (~13% for related compounds).
Ring-Closure and Functionalization Methods
Alternative synthetic routes involve:
- Formation of the pyrrole ring via cyclization of amino ketones or amino acid derivatives.
- Subsequent hydrogenation or partial saturation to achieve the hexahydro bicyclic structure.
- Introduction of the carboxylic acid group by oxidation of methyl or aldehyde precursors or by direct carboxylation reactions.
These methods often require protecting group strategies to prevent side reactions and to control regio- and stereoselectivity.
Analytical and Characterization Techniques
To confirm the structure and purity of the synthesized compound, the following methods are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, stereochemistry, purity |
| Infrared (IR) Spectroscopy | Identification of functional groups (NH2, COOH) |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis and quantification |
NMR is the primary tool for verifying the bicyclic structure and functional group placement, while MS confirms molecular weight consistent with the expected formula.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reactions | Yield (%) | Remarks |
|---|---|---|---|---|
| Diels-Alder + Hydroboration-Oxidation | Cyclopentadiene + ethyl vinyl ether | Diels-Alder, hydroboration, oxidation, amination | ~13% | Multistep, moderate yield, stereoselective |
| Ring-closure of amino ketones | Amino ketones or amino acid derivatives | Cyclization, hydrogenation, oxidation | Variable | Requires protecting groups, complex steps |
| Salt formation | Free acid + hydrochloric acid | Acid-base reaction | Quantitative | Improves solubility and stability |
Research Perspectives and Applications
While the compound itself is primarily used as a building block or intermediate in synthetic and biochemical research, its bicyclic amino acid structure makes it valuable for:
- Proteomics and biochemical assays.
- Synthesis of more complex molecules with biological activity.
- Studies related to conformationally restricted amino acids.
The compound’s preparation remains an area of active research to improve yields and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
Examples :
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 95%)
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 71%)
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 80%)
Key Differences :
- Structure : These compounds feature a pyrrole fused to a pyridine ring, differing from the cyclopenta[c]pyrrole bicyclic system.
Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives
Examples :
- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 39793-31-2, Price: ¥44,200/g)
- 3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, methyl ester (Biological activity: Antimicrobial, antioxidant)
Key Differences :
Fluorinated Cyclopenta[c]pyrrole Derivatives
Example :
- cis-5,5-Difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole hydrochloride
Key Differences :
Carboxamide Derivatives of Cyclopenta[c]pyrrole
Example :
- (3aR,6aS)-N-[(2,4-Dichlorophenyl)methyl]-2-(4-methylphenyl)sulfonyl-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxamide
Key Differences :
Comparative Data Table
Research Implications and Gaps
- Biological Data: Thieno-pyrrole derivatives show promising antimicrobial activity, but similar studies are lacking for the cyclopenta[c]pyrrole scaffold .
- Commercial Viability: Thieno-pyrrole derivatives are more accessible, suggesting the need for scaled production of the target compound .
Biological Activity
5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer and antimicrobial properties, with a focus on recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a hexahydro-cyclopentapyrrole framework with an amino group and a carboxylic acid group, which are critical for its biological activity. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells showed that certain derivatives reduced cell viability effectively.
Key Findings:
- Compound Efficacy : In a study involving various derivatives, those containing free amino groups displayed enhanced anticancer activity compared to their acetylamino counterparts. Specifically, compounds with a 2,5-dimethylpyrrole moiety were noted for their potent activity against A549 cells .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay. Compounds exhibited structure-dependent activity, with some derivatives showing lower toxicity towards non-cancerous cells while effectively reducing cancer cell viability .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated, particularly against multidrug-resistant strains of bacteria.
Research Insights:
- Pathogen Testing : The antimicrobial activity was tested against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. Certain derivatives demonstrated selective antimicrobial efficacy against these pathogens .
- Mechanism of Action : The presence of the amino group in the structure appears to play a crucial role in enhancing the antimicrobial activity of these compounds. This suggests potential applications in treating infections caused by resistant bacterial strains .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant reduction in A549 cell viability | |
| Antimicrobial | Effective against MRSA and resistant Klebsiella |
Case Study 1: Anticancer Efficacy
In a controlled study, several derivatives were synthesized and tested for their anticancer properties using A549 cells. The results indicated that compounds with specific structural features (e.g., free amino groups) were significantly more effective than others. For instance, one derivative reduced cell viability to approximately 66% at a concentration of 100 µM after 24 hours .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial efficacy of selected derivatives against resistant bacterial strains. The findings revealed that certain compounds not only inhibited bacterial growth but also had low cytotoxicity towards human cells, highlighting their potential as therapeutic agents against multidrug-resistant infections .
Q & A
Q. What are the established synthetic routes for 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with appropriate amines or hydrazines, followed by hydrolysis to yield the carboxylic acid moiety (as seen in analogous pyrrole-carboxylic acid syntheses) . Characterization requires multi-modal analysis:
- NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., ¹H/¹³C NMR for cyclopenta-pyrrole backbone verification).
- X-ray Crystallography : Resolve spatial conformation, particularly for the hexahydro bicyclic structure .
- HPLC-MS : Assess purity and quantify residual solvents (e.g., using ammonium acetate buffer at pH 6.5 for chromatographic separation) .
Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?
- Methodological Answer :
- Solubility Screening : Test polar (DMSO, water) and non-polar solvents (THF, dichloromethane) with sonication. Adjust pH using buffers (e.g., phosphate-buffered saline) to protonate/deprotonate the carboxylic acid group .
- Stability Studies : Conduct accelerated degradation tests under varying temperatures (4°C to 40°C) and humidity (10–90% RH) over 14 days. Monitor via UV-Vis spectroscopy for absorbance shifts indicative of decomposition .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on the bicyclic structure’s strain and amino-carboxylic acid tautomerism. Software like Gaussian or ORCA can predict transition states and activation energies .
- Machine Learning : Train models on existing cyclopenta-pyrrole reaction datasets to predict regioselectivity in functionalization (e.g., amide coupling at the 5-position) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational equilibria (e.g., ring-flipping in the hexahydro system) that may explain unexpected splitting .
- Hybrid DFT/MD Simulations : Combine quantum mechanics with molecular dynamics to account for solvent effects and thermal fluctuations, reconciling experimental and theoretical results .
Q. What experimental design principles apply to optimizing enantioselective synthesis of this compound?
- Methodological Answer :
- Factorial Design : Screen factors (catalyst loading, temperature, solvent polarity) using a 2³ factorial matrix to identify interactions affecting enantiomeric excess (ee). Response surface methodology (RSM) can refine optimal conditions .
- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers and validate ee values ≥98% .
Q. How can researchers address discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) using standardized normalization (e.g., % inhibition relative to controls). Apply ANOVA to identify platform-specific biases .
- Surface Plasmon Resonance (SPR) : Validate binding affinities independently, controlling for artifacts from compound aggregation or solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
